molecular formula C20H20N4O2S B2928120 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1251688-02-4

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2928120
CAS RN: 1251688-02-4
M. Wt: 380.47
InChI Key: DDIODHKQBPZXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Properties

  • Antitumor Evaluation of Heterocyclic Compounds : Research reveals that heterocyclic compounds derived from related structures show significant antitumor activities. These compounds, synthesized using one-pot reactions under mild conditions, exhibit high inhibitory effects in vitro for their antiproliferative activity against several cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

  • Synthesis and Anticancer Properties : Novel derivatives have been synthesized and screened for cytotoxicity on various cancer cell lines, demonstrating significant IC50 values, indicating their potential as effective anticancer agents (Vinayak et al., 2014).

Insecticidal Applications

  • Insecticidal Assessment : Innovative heterocycles incorporating thiadiazole moiety have shown effectiveness against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of similar heterocyclic compounds in pest control applications (Fadda et al., 2017).

Antimicrobial Activity

  • Antimicrobial Evaluation : Certain acetamide derivatives exhibit antimicrobial and hemolytic activity, indicating their potential use in developing new antimicrobial agents (Gul et al., 2017).

Computational and Pharmacological Evaluation

  • Toxicity Assessment and Antioxidant Properties : Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives reveal their potential in toxicity assessment, tumor inhibition, and antioxidant actions, demonstrating their potential in various therapeutic applications (Faheem, 2018).

Molecular Target Identification

  • Novel Inhibitors and Molecular Targets : The development of novel inhibitors, such as a five-lipoxygenase activity protein inhibitor, suggests the potential of similar compounds in targeting specific proteins for therapeutic purposes (Latli et al., 2015).

Synthesis of Heterocyclic Compounds

  • Diverse Heterocyclic Synthesis : The synthesis of various heterocyclic assemblies from related compounds, showcasing a wide range of yields and structural diversity, hints at the versatility of these compounds in different scientific applications (Obydennov et al., 2017).

properties

IUPAC Name

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-13-3-8-16(9-4-13)22-17(25)12-27-18-10-7-15(11-21-18)20-23-19(24-26-20)14-5-6-14/h3-4,7-11,14H,2,5-6,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIODHKQBPZXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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